molecular formula C9H21BrOSi B12552702 [(5-Bromo-2-methylpentan-2-yl)oxy](trimethyl)silane CAS No. 153910-80-6

[(5-Bromo-2-methylpentan-2-yl)oxy](trimethyl)silane

Cat. No.: B12552702
CAS No.: 153910-80-6
M. Wt: 253.25 g/mol
InChI Key: HJPWPVAIOLMGHG-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylpentan-2-yl)oxysilane is an organosilicon compound that features a brominated alkyl group attached to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylpentan-2-yl)oxysilane typically involves the reaction of 5-bromo-2-methylpentan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-Bromo-2-methylpentan-2-ol+Trimethylsilyl chloride(5-Bromo-2-methylpentan-2-yl)oxysilane+HCl\text{5-Bromo-2-methylpentan-2-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(5-Bromo-2-methylpentan-2-yl)oxysilane} + \text{HCl} 5-Bromo-2-methylpentan-2-ol+Trimethylsilyl chloride→(5-Bromo-2-methylpentan-2-yl)oxysilane+HCl

Industrial Production Methods

Industrial production methods for (5-Bromo-2-methylpentan-2-yl)oxysilane are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylpentan-2-yl)oxysilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding alkane.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include silanols and siloxanes.

    Reduction: The major product is the corresponding alkane.

Scientific Research Applications

(5-Bromo-2-methylpentan-2-yl)oxysilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is used in the preparation of silicon-based materials with unique properties.

    Biology and Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylpentan-2-yl)oxysilane involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilane moiety provides stability and lipophilicity to the molecule. The compound can interact with various molecular targets and pathways depending on the specific application.

Comparison with Similar Compounds

(5-Bromo-2-methylpentan-2-yl)oxysilane can be compared with other similar compounds such as:

    (5-Bromo-2-methylpentan-2-yl)oxysilane: Similar structure but with ethyl groups instead of methyl groups.

    (5-Bromo-2-methylpentan-2-yl)oxyphenylsilane: Contains a phenyl group in place of one of the methyl groups.

    (5-Bromo-2-methylpentan-2-yl)oxydiphenylsilane: Contains two phenyl groups and one methyl group.

The uniqueness of (5-Bromo-2-methylpentan-2-yl)oxysilane lies in its specific combination of a brominated alkyl group and a trimethylsilane moiety, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

153910-80-6

Molecular Formula

C9H21BrOSi

Molecular Weight

253.25 g/mol

IUPAC Name

(5-bromo-2-methylpentan-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C9H21BrOSi/c1-9(2,7-6-8-10)11-12(3,4)5/h6-8H2,1-5H3

InChI Key

HJPWPVAIOLMGHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCBr)O[Si](C)(C)C

Origin of Product

United States

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